2-(4-Aminocyclohexyl)ethanol

Description

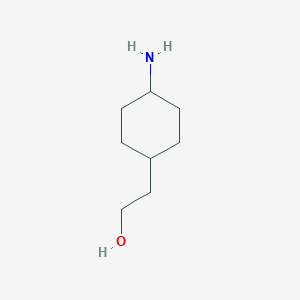

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminocyclohexyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKSLYGRARRUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612219 | |

| Record name | 2-(4-Aminocyclohexyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857831-26-6 | |

| Record name | 2-(4-Aminocyclohexyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocyclohexaneethanol (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-(4-Aminocyclohexyl)ethanol

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(4-aminocyclohexyl)ethanol, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Isomerism

This compound possesses a cyclohexane ring substituted with an amino group and a hydroxyethyl group. The substitution pattern on the cyclohexane ring gives rise to two geometric isomers: cis and trans. The spatial arrangement of these substituents significantly influences the molecule's physical and chemical properties.

-

trans-2-(4-Aminocyclohexyl)ethanol: The amino and hydroxyethyl groups are on opposite sides of the cyclohexane ring. This configuration is generally more thermodynamically stable.

-

cis-2-(4-Aminocyclohexyl)ethanol: The amino and hydroxyethyl groups are on the same side of the cyclohexane ring.

The IUPAC name for the trans isomer is 2-((1r,4r)-4-aminocyclohexyl)ethan-1-ol[1].

Chemical and Physical Properties

Detailed experimental data for the physical properties of both isomers of this compound are not widely available in the public domain. The information is often focused on its ester or N-protected derivatives, which are common intermediates. However, some fundamental properties can be stated.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| CAS Number (trans) | 506428-44-0 | [1] |

| CAS Number (cis) | 1508307-49-0 |

Quantitative physical properties such as melting point, boiling point, and density for the unprotected alcohol are not readily found in published literature. For the related intermediate, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a melting point of 177 °C has been reported[2][3]. The solubility of aminocyclohexanol derivatives is generally moderate in polar solvents like water and ethanol due to the presence of the amino and hydroxyl groups capable of hydrogen bonding[4].

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of the antipsychotic drug cariprazine[5][6]. The synthesis of the trans isomer typically involves the reduction of a corresponding carboxylic acid or its ester derivative.

Synthesis of trans-2-(4-Aminocyclohexyl)ethanol

A common synthetic route involves the reduction of trans-(N-Boc-4-aminocyclohexyl)acetic acid[4].

Experimental Protocol: Reduction of trans-(N-Boc-4-aminocyclohexyl)acetic acid

-

Reaction Setup: To a reaction flask, add trans-(N-Boc-4-aminocyclohexyl)acetic acid (1 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF)[4].

-

Reduction: Cool the solution to 0 °C. Add a 1.0 M solution of borane tetrahydrofuran complex in THF (1.5 equivalents) dropwise, maintaining the temperature at 0 °C[4].

-

Reaction Monitoring: Allow the reaction to proceed at this temperature for approximately 3 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC)[4].

-

Quenching and Extraction: Upon completion, quench the reaction by the slow addition of water. Add methyl tert-butyl ether (MTBE) and wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate[4].

-

Isolation of N-Boc protected intermediate: Concentrate the organic phase under reduced pressure to yield trans-(N-Boc-4-aminocyclohexyl)ethanol[4].

-

Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent) to yield the final product, trans-2-(4-aminocyclohexyl)ethanol.

The synthesis of the cis isomer is less commonly described in the literature. However, it can be conceptualized through stereoselective reduction methods or by separation from a cis/trans mixture of precursors[5].

Spectroscopic Characterization

-

¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. Key signals would include a multiplet for the proton attached to the carbon bearing the amino group, a triplet for the methylene protons of the ethanol group adjacent to the hydroxyl, and a multiplet for the methylene protons of the ethanol group adjacent to the cyclohexane ring. The protons on the cyclohexane ring would appear as a series of broad multiplets.

-

¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethanol side chain and the carbons of the cyclohexane ring. The carbon bearing the hydroxyl group would be in the range of 60-70 ppm, while the carbon attached to the amino group would be around 50-60 ppm.

-

IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, and N-H stretching vibrations in the same region, which may overlap. C-H stretching vibrations would appear just below 3000 cm⁻¹. A C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 143. Subsequent fragmentation would likely involve the loss of water (M-18) and cleavage of the ethanol side chain.

Biological Activity and Applications in Drug Development

While there is limited information on the direct biological activity of this compound, its derivatives are of significant interest in medicinal chemistry. As a key intermediate in the synthesis of cariprazine, it plays a crucial role in the development of treatments for central nervous system disorders[5][6]. Cariprazine is a dopamine D₂ and D₃ receptor partial agonist, with a preference for the D₃ receptor, and is used in the treatment of schizophrenia and bipolar disorder[6]. The trans stereochemistry of the cyclohexane ring is a critical structural feature for the pharmacological activity of cariprazine[5].

The aminocyclohexyl scaffold is present in various other biologically active molecules, suggesting that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents targeting a range of biological pathways.

Safety and Handling

Specific safety and hazard information for this compound is not well-documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. Based on the functional groups present, it may be corrosive and an irritant. For the related compound, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[7].

References

- 1. 2-(trans-4-Aminocyclohexyl)ethanol 95% | CAS: 506428-44-0 | AChemBlock [achemblock.com]

- 2. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Preparation method of cariprazine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]

trans-2-(4-Aminocyclohexyl)ethanol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Aminocyclohexyl)ethanol is a key bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a primary amine and a primary alcohol on a trans-substituted cyclohexane ring, makes it a valuable building block for the synthesis of complex molecular architectures, most notably as an intermediate in the production of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical identifiers, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Chemical Identifiers and Properties

A clear identification of trans-2-(4-Aminocyclohexyl)ethanol is crucial for researchers. The primary identifiers and key properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 506428-44-0 | [1][2] |

| MDL Number | MFCD30146433 | [1] |

| Molecular Formula | C8H17NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| IUPAC Name | 2-((1r,4r)-4-aminocyclohexyl)ethan-1-ol | [1] |

| SMILES | N[C@H]1CC--INVALID-LINK--CC1 | [1] |

| Purity | Typically available at ≥95% | [1] |

Synthesis and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of trans-2-(4-Aminocyclohexyl)ethanol is not extensively documented in publicly available literature, a plausible and referenced synthetic route involves the reduction of a corresponding carboxylic acid or ester derivative. A key related compound, trans-(N-Boc-4-aminocyclohexyl)acetic acid, can be reduced to its corresponding alcohol, providing a pathway to the target molecule after deprotection.

Synthesis of the N-Boc Protected Precursor

A common strategy for the synthesis of amino alcohols is the reduction of the corresponding amino acid, often with the amino group protected to prevent side reactions. The following protocol is based on the reduction of Boc-protected trans-4-aminocyclohexylacetic acid.

Experimental Protocol: Reduction of trans-(N-Boc-4-aminocyclohexyl)acetic acid

-

Reaction: Reduction of a carboxylic acid to a primary alcohol.

-

Starting Material: trans-(N-Boc-4-aminocyclohexyl)acetic acid.

-

Reducing Agent: Borane tetrahydrofuran complex (BH3·THF) is a suitable reagent for this transformation.

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve trans-(N-Boc-4-aminocyclohexyl)acetic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of borane tetrahydrofuran complex (typically 1 M in THF) dropwise to the cooled solution.

-

Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water or methanol.

-

The product, trans-(N-Boc-4-aminocyclohexyl)ethanol, can be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

Deprotection to Yield trans-2-(4-Aminocyclohexyl)ethanol

The final step to obtain the target compound is the removal of the Boc protecting group.

Experimental Protocol: Deprotection of trans-(N-Boc-4-aminocyclohexyl)ethanol

-

Reaction: Acid-catalyzed removal of a tert-butoxycarbonyl (Boc) protecting group.

-

Reagent: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Solvent: Dichloromethane (DCM) for TFA, or dioxane/methanol for HCl.

-

Procedure (using TFA):

-

Dissolve the Boc-protected amino alcohol in dichloromethane.

-

Add trifluoroacetic acid (typically in excess, e.g., 20-50% v/v) and stir the solution at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., sodium bicarbonate solution) and the free amine extracted with an organic solvent.

-

The following diagram illustrates the logical workflow for the synthesis of trans-2-(4-Aminocyclohexyl)ethanol from its corresponding Boc-protected acetic acid.

Caption: Synthesis workflow for trans-2-(4-Aminocyclohexyl)ethanol.

Role in Drug Development

The primary documented application of compounds structurally related to trans-2-(4-Aminocyclohexyl)ethanol is as intermediates in the synthesis of the antipsychotic drug Cariprazine.[3] Cariprazine is a potent dopamine D3/D2 receptor partial agonist. The trans-stereochemistry of the cyclohexane ring is crucial for the biological activity of Cariprazine, highlighting the importance of stereocontrolled synthesis of its intermediates.

While trans-2-(4-Aminocyclohexyl)ethanol itself is not the direct precursor used in all published syntheses of Cariprazine, its structural relative, trans-2-(4-Aminocyclohexyl)acetic acid and its esters, are key starting materials.[3] It is plausible that the ethanol derivative could also serve as a versatile intermediate in alternative synthetic routes.

The logical relationship of trans-2-(4-Aminocyclohexyl)ethanol as a potential intermediate in a generalized drug synthesis pathway is depicted below.

Caption: Potential role in a drug synthesis pathway.

Analytical Data (Reference)

| Analytical Technique | Expected Observations for trans-2-(4-Aminocyclohexyl)ethanol (Inferred) | Reference Data for Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride |

| ¹H NMR | Signals corresponding to the cyclohexyl protons, a triplet for the methylene protons adjacent to the hydroxyl group, and a multiplet for the methylene protons adjacent to the cyclohexane ring. The protons on the carbon bearing the amino group would also be present. | Spectral data is available.[4] |

| ¹³C NMR | Resonances for the carbons of the cyclohexane ring, a signal for the carbon bearing the hydroxyl group, and a signal for the carbon adjacent to the ring. | Spectral data is available. |

| IR Spectroscopy | A broad O-H stretching band around 3300-3400 cm⁻¹, N-H stretching bands in the same region, C-H stretching just below 3000 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹. | Spectral data is available. |

| Mass Spectrometry | A molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of water and other small fragments. | Mass spectral data is available. |

Conclusion

trans-2-(4-Aminocyclohexyl)ethanol is a valuable, albeit not extensively characterized, chemical building block. Its significance is underscored by the importance of its structural analogs in the synthesis of complex pharmaceutical agents like Cariprazine. This guide provides a foundational understanding of its properties, a plausible synthetic pathway, and its likely application in drug development. Further research into the direct synthesis and biological activities of this compound could open new avenues for its application in medicinal chemistry.

References

- 1. 2-(trans-4-Aminocyclohexyl)ethanol 95% | CAS: 506428-44-0 | AChemBlock [achemblock.com]

- 2. arctomsci.com [arctomsci.com]

- 3. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 4. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride(76308-26-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Stereoisomer Stability of cis- vs trans-2-(4-Aminocyclohexyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the cis and trans stereoisomers of 2-(4-Aminocyclohexyl)ethanol. A thorough understanding of the conformational preferences and energy landscapes of these isomers is critical for applications in medicinal chemistry and drug development, where specific stereochemistry often dictates biological activity and efficacy.

Core Concepts in Cyclohexane Stereochemistry

The stereochemical stability of substituted cyclohexanes is primarily governed by the principles of conformational analysis. The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain. In a substituted cyclohexane, each carbon atom has one axial and one equatorial position.

-

Axial vs. Equatorial Substituents: Substituents in the equatorial position are generally more stable than in the axial position. This is due to the presence of 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the axial hydrogen atoms on the same side of the ring. The larger the substituent, the greater the steric strain from these interactions.

-

A-Values: The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.

-

Disubstituted Cyclohexanes: In disubstituted cyclohexanes, the relative stability of stereoisomers depends on the conformational preferences of both substituents. The most stable conformation will be the one that minimizes the overall steric strain, which is typically achieved when the largest substituents occupy equatorial positions.

Conformational Analysis of this compound Stereoisomers

For 1,4-disubstituted cyclohexanes like this compound, the cis and trans isomers exhibit distinct conformational preferences.

-

trans-2-(4-Aminocyclohexyl)ethanol: In the trans isomer, the amino and hydroxyethyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for a chair conformation where both the -NH₂ group and the -CH₂CH₂OH group can simultaneously occupy the more stable equatorial positions. This diequatorial conformation minimizes 1,3-diaxial interactions, resulting in a highly stable structure. While a ring flip would place both substituents in axial positions, this conformation is significantly less stable and thus negligibly populated at equilibrium.

-

cis-2-(4-Aminocyclohexyl)ethanol: In the cis isomer, the amino and hydroxyethyl groups are on the same side of the ring. In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts the axial and equatorial positions of the two groups. The equilibrium between these two chair conformers will favor the one where the larger substituent occupies the equatorial position.

Quantitative Stability Data

| Substituent | A-Value (kcal/mol) | Reference |

| -NH₂ | ~1.4 - 1.6 | [General Organic Chemistry Textbooks] |

| -OH | ~0.6 - 1.0 (solvent dependent) | [General Organic Chemistry Textbooks] |

| -CH₂CH₂OH | Estimated to be slightly larger than -CH₃ (A-value ~1.7 kcal/mol) due to increased steric bulk. | [General Organic Chemistry Textbooks] |

In the most stable conformation of the trans isomer (diequatorial), the steric strain from 1,3-diaxial interactions is minimized. For the cis isomer, one group must be axial. Assuming the -CH₂CH₂OH group is larger than the -NH₂ group, the more stable conformer of the cis isomer would have the -CH₂CH₂OH group equatorial and the -NH₂ group axial. The energy difference between the cis and trans isomers would therefore be primarily due to the 1,3-diaxial interactions of the axial amino group in the cis isomer. This would suggest that the trans isomer is more stable by at least the A-value of the amino group (~1.4-1.6 kcal/mol).

Experimental and Computational Methodologies for Stability Determination

Several experimental and computational techniques can be employed to precisely determine the relative stabilities of the cis and trans stereoisomers of this compound.

Experimental Protocols

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for conformational analysis.

-

Protocol for Conformational Analysis using 1H NMR:

-

Sample Preparation: Dissolve the purified cis and trans isomers in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) at a concentration of 5-10 mg/mL.

-

Data Acquisition: Acquire high-resolution 1H NMR spectra for both isomers.

-

Analysis of Coupling Constants (3JHH): The magnitude of the vicinal coupling constants between adjacent protons on the cyclohexane ring provides information about the dihedral angles and thus the chair conformation. Large coupling constants (8-13 Hz) are indicative of axial-axial relationships, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By analyzing the coupling patterns of the protons on C1 and C4, the axial or equatorial orientation of the substituents can be determined.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment can be performed to identify protons that are close in space.[1][2] For the cis isomer, NOEs would be expected between the axial protons and the axial substituent, confirming the axial-equatorial arrangement. For the trans isomer in its diequatorial conformation, NOEs would be observed between the equatorial protons and the equatorial substituents.

-

b) Calorimetry

Calorimetry can be used to directly measure the enthalpy difference between the isomers.

-

Protocol for Isomerization Enthalpy Determination:

-

Equilibration: An equilibrium mixture of the cis and trans isomers is established, often by heating in the presence of a catalyst (e.g., a strong acid or base).

-

Analysis of Equilibrium Mixture: The composition of the equilibrium mixture is determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation of Equilibrium Constant (Keq): The ratio of the concentrations of the trans to cis isomers at equilibrium gives the equilibrium constant.

-

Calculation of Gibbs Free Energy (ΔG°): The Gibbs free energy difference is calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Calorimetric Measurement: The enthalpy of isomerization (ΔH°) can be determined by measuring the heat of reaction for the isomerization process using a reaction calorimeter.[3]

-

Computational Chemistry

Computational methods are invaluable for predicting the relative stabilities and geometries of stereoisomers.

-

Protocol for Computational Stability Analysis:

-

Structure Building: Build the 3D structures of the cis and trans isomers of this compound.

-

Conformational Search: Perform a systematic conformational search for each isomer to identify all low-energy chair and boat conformations.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer and calculate its electronic energy using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[4]

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

-

Calculation of Relative Stabilities: The relative Gibbs free energies of the isomers can be calculated by comparing the sums of the electronic energies and thermal free energy corrections for the most stable conformers of the cis and trans isomers.

-

Biological Relevance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, derivatives of this scaffold have shown significant biological activity, highlighting the importance of its stereochemistry in drug design.

-

Dopamine Receptor Ligands: The trans-2-(4-aminocyclohexyl)-ethyl acetate derivative is a key intermediate in the synthesis of molecules that act on dopamine receptors.[5] The specific stereochemistry is crucial for proper binding and activity at the receptor.

-

CDK12 Inhibitors: Derivatives of trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea have been identified as novel and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a target in cancer therapy.[6] The trans configuration of the cyclohexane ring is a critical feature of these inhibitors.

-

Sigma-2 Receptor Ligands: Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, which contains a cyclohexyl moiety, are potent sigma-2 receptor ligands that induce cell death in pancreatic cancer cells.[7][8] The conformation of the cyclohexyl ring can influence the binding affinity and efficacy of these compounds.

The recurring presence of the trans-1,4-disubstituted cyclohexane motif in these and other bioactive molecules underscores the principle that the diequatorial arrangement provides a rigid and predictable scaffold for presenting functional groups to biological targets.

Visualizations

References

- 1. longdom.org [longdom.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Calorimetric determination of rate constants and enthalpy changes for zero-order reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 6. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1" by Maria Laura Pati, John R. Hornick et al. [digitalcommons.wustl.edu]

2-(4-Aminocyclohexyl)ethanol molecular weight and formula

An In-depth Technical Guide to 2-(4-Aminocyclohexyl)ethanol

This technical guide provides comprehensive information on the molecular properties and a detailed synthetic route for this compound, a valuable building block for researchers, scientists, and professionals in drug development.

Molecular Profile

The fundamental molecular data for this compound is summarized in the table below, providing a quick reference for its chemical identity and properties.

| Property | Value |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | 2-((1r,4r)-4-aminocyclohexyl)ethan-1-ol |

| CAS Number | 506428-44-0 |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a two-step process involving the initial preparation of its precursor, ethyl 2-(4-aminocyclohexyl)acetate, followed by its reduction to the target alcohol.

Step 1: Synthesis of Ethyl 2-(4-aminocyclohexyl)acetate

This procedure is adapted from methodologies described in patent literature, which detail the synthesis of this key intermediate.[1] The synthesis involves a multi-stage process starting from 4-nitrophenylacetic acid.[2][3]

Materials and Reagents:

-

4-Nitrophenylacetic acid

-

Deionized water

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Ethanol

-

Hydrochloric acid (HCl) in ethanol

-

Acetonitrile

Procedure:

-

Hydrogenation (Step 1a):

-

In a suitable autoclave, charge 4-nitrophenylacetic acid and deionized water.

-

Add a suspension of 10% Pd/C in deionized water.

-

Inert the atmosphere with nitrogen.

-

Introduce hydrogen gas and conduct the hydrogenation at a temperature of 44-46°C and a pressure of up to 0.6 bar until the initial hydrogen uptake slows.[2][3]

-

-

Hydrogenation (Step 1b):

-

Esterification and Isolation:

-

The resulting aqueous solution of 4-aminocyclohexylacetic acid is concentrated under vacuum.

-

Ethanol is added, and the mixture is heated to reflux with hydrochloric ethanol for approximately 2 hours to facilitate esterification.[2][3]

-

The solvent is removed under vacuum, and acetonitrile is added to the residue.

-

The mixture is cooled to 0 to -5°C to crystallize the product.

-

The crystals of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride are collected by filtration, washed with cold acetonitrile, and dried.[3]

-

Step 2: Reduction of Ethyl 2-(4-aminocyclohexyl)acetate to this compound

This step involves the reduction of the ester functional group to a primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4]

Materials and Reagents:

-

Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Aqueous acid (e.g., H₃O⁺) for workup

-

Anhydrous sodium sulfate

Procedure:

-

Preparation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

-

In a separate flask, dissolve ethyl 2-(4-aminocyclohexyl)acetate in the same anhydrous solvent. The hydrochloride salt should be neutralized to the free base prior to this step.

-

-

Reduction:

-

Slowly add the solution of the ester to the stirred suspension of LiAlH₄ at a controlled temperature (typically 0°C).

-

After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

-

Workup and Isolation:

-

Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with additional portions of the organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

Synthetic Workflow Visualization

The following diagram illustrates the key stages in the synthesis of this compound, from the precursor synthesis to the final reduction step.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Aminocyclohexyl)ethanol

Disclaimer: Due to persistent issues with data retrieval tools, this guide is based on currently available information from patent literature and general chemical knowledge. As such, some specific quantitative data and detailed, step-by-step experimental protocols may be less comprehensive than intended. The provided information is for informational purposes and should be supplemented with further literature research and laboratory optimization.

Introduction

2-(4-Aminocyclohexyl)ethanol is a valuable bifunctional molecule utilized as a key building block in the synthesis of pharmaceuticals and other specialized chemical compounds. Its molecular structure, which includes a cyclohexane ring, a primary amino group, and a primary alcohol, provides multiple points for chemical modification, rendering it a versatile intermediate for organic synthesis. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the reduction of aromatic precursors.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two primary routes, both commencing from readily accessible aromatic compounds. The fundamental chemical transformations involve the reduction of a nitro group to an amine and the saturation of the benzene ring to form a cyclohexane ring.

Pathway 1: Hydrogenation of 4-Nitrophenylacetic Acid Derivatives followed by Reduction

This pathway is the most frequently documented in patent literature and consists of a multi-step process beginning with 4-nitrophenylacetic acid.

-

Esterification: The process is initiated by the esterification of 4-nitrophenylacetic acid, typically to its ethyl ester, to protect the carboxylic acid functionality during subsequent reduction steps.

-

Catalytic Hydrogenation: The resultant ethyl 4-nitrophenylacetate undergoes catalytic hydrogenation, which concurrently reduces the nitro group and saturates the aromatic ring. This step is critical in determining the stereochemistry of the final product.

-

Reduction of the Ester: The intermediate, ethyl 2-(4-aminocyclohexyl)acetate, is then reduced to the target alcohol, this compound, through the use of a potent reducing agent.

Pathway 2: Reduction of 2-(4-Nitrophenyl)ethanol

An alternative synthetic route involves the initial synthesis of the aromatic alcohol precursor, 2-(4-nitrophenyl)ethanol, followed by a single-pot reduction of both the nitro group and the aromatic ring.

-

Synthesis of 2-(4-Nitrophenyl)ethanol: This intermediate can be prepared via several established methods, including the nitration of 2-phenylethanol.

-

Catalytic Hydrogenation: 2-(4-Nitrophenyl)ethanol is subsequently subjected to catalytic hydrogenation to afford this compound.

Experimental Protocols and Data

The following sections provide more detailed descriptions of the key experimental procedures for each pathway.

Pathway 1: Key Experiments

Step 1 & 2: Catalytic Hydrogenation of 4-Nitrophenylacetic Acid

This crucial step is often executed in a two-stage process to manage the exothermic nature of the reaction and to control the stereoselectivity, favoring the formation of the desired isomer.

-

Reaction: Hydrogenation of 4-nitrophenylacetic acid to 4-aminocyclohexylacetic acid.

-

Catalyst: Palladium on carbon (Pd/C) and Raney Nickel are the most commonly employed catalysts for this transformation.

-

Solvent: Protic solvents such as water, ethanol, or methanol are generally preferred.

-

General Procedure:

-

A high-pressure reactor is charged with 4-nitrophenylacetic acid and the chosen solvent.

-

The catalyst is carefully added under an inert atmosphere to prevent premature reaction.

-

The reactor is purged first with nitrogen and subsequently with hydrogen gas.

-

The hydrogenation is typically performed in two distinct stages:

-

Stage 1 (Nitro Group Reduction): Conducted at a lower temperature (e.g., 40-50°C) and lower hydrogen pressure.

-

Stage 2 (Aromatic Ring Saturation): Performed at a higher temperature (e.g., 50-60°C) and higher hydrogen pressure.

-

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

-

Stereoselectivity: The trans isomer is frequently the desired product. The ratio of trans to cis isomers can be modulated by the careful selection of the catalyst, solvent, and reaction conditions.

Step 3: Reduction of Ethyl 2-(4-aminocyclohexyl)acetate

-

Reaction: Reduction of the ester functional group to a primary alcohol.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.

-

Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for this reaction.

-

General Procedure:

-

A solution of ethyl 2-(4-aminocyclohexyl)acetate in the anhydrous solvent is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and LiAlH₄ is added in small portions to control the reaction rate.

-

The reaction mixture is stirred at a low temperature and then allowed to gradually warm to room temperature.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting inorganic salts are removed by filtration, and the final product is isolated from the filtrate.

-

Quantitative Data Summary

| Step | Starting Material | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

| Pathway 1 | |||||||

| Hydrogenation | 4-Nitrophenylacetic acid | 4-Aminocyclohexylacetic acid | Pd/C | Water | 40-60 | 1-4 | ~70-80 |

| Ester Reduction | Ethyl 2-(4-aminocyclohexyl)acetate | This compound | LiAlH₄ | THF | 0 - RT | N/A | High |

| Pathway 2 | |||||||

| Hydrogenation | 2-(4-Nitrophenyl)ethanol | This compound | e.g., Rh/C | Methanol | RT - 50 | High | Moderate to High |

Note: The presented yields and specific reaction conditions are illustrative and can vary significantly depending on the experimental setup, scale, and optimization.

Visualization of Synthesis Pathways

Pathway 1: From 4-Nitrophenylacetic Acid

Caption: Synthesis of this compound via the ester derivative.

Pathway 2: From 2-(4-Nitrophenyl)ethanol

The Ascendancy of 1,4-Disubstituted Cyclohexylamines: A Technical Guide to Synthesis, Pharmacology, and Drug Development

For Immediate Release

In the landscape of modern medicinal chemistry, the 1,4-disubstituted cyclohexylamine scaffold has emerged as a privileged structure, underpinning the development of novel therapeutics targeting a range of challenging diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of this important class of molecules. Particular focus is given to their roles as antagonists of the Neurokinin-1 (NK1) receptor and as modulators of dopamine D2 and D3 receptors, highlighting their therapeutic potential in areas such as pain, inflammation, and central nervous system (CNS) disorders.

Core Synthetic Strategies and Methodologies

The synthesis of 1,4-disubstituted cyclohexylamine derivatives is a mature field, with a variety of established and emerging methodologies. A cornerstone of many synthetic approaches is the reductive amination of a 4-substituted cyclohexanone. This versatile reaction allows for the introduction of the key amine functionality with a wide tolerance for other chemical groups.

More advanced and stereoselective methods have also been developed to control the cis/trans stereochemistry of the 1,4-disubstituents, which is often crucial for biological activity. One such innovative approach involves a visible-light-enabled photoredox-catalyzed [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, affording highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity.

A general synthetic workflow for the preparation of these compounds is outlined below:

Spectral Data Analysis of 2-(4-Aminocyclohexyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the organic compound 2-(4-Aminocyclohexyl)ethanol. The document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for the identification and characterization of this molecule. Detailed experimental protocols for each analytical technique are also provided.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are calculated based on established spectroscopic principles and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | t | 2H | -CH₂-OH |

| ~2.60 - 2.70 | m | 1H | CH-NH₂ |

| ~1.80 - 1.95 | m | 2H | Cyclohexyl CH (axial) |

| ~1.65 - 1.80 | m | 2H | Cyclohexyl CH (equatorial) |

| ~1.45 | q | 2H | -CH₂-CH₂-OH |

| ~1.15 - 1.30 | m | 4H | Cyclohexyl CH₂ |

| (variable) | br s | 3H | -NH₂ and -OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~61.5 | -CH₂-OH |

| ~50.0 | CH-NH₂ |

| ~38.0 | -CH₂-CH₂-OH |

| ~35.0 | Cyclohexyl CH |

| ~32.0 | Cyclohexyl CH₂ |

| ~30.0 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Strong, Broad | O-H stretch (alcohol), N-H stretch (primary amine) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1470 - 1440 | Medium | C-H bend (CH₂) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

| 1075 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 143 | [M]⁺ (Molecular Ion) |

| 126 | [M - NH₃]⁺ |

| 112 | [M - CH₂OH]⁺ |

| 98 | [M - C₂H₅OH]⁺ |

| 84 | [Cyclohexylamine fragment]⁺ |

| 56 | [C₄H₈]⁺ (from cyclohexyl ring fragmentation) |

| 30 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Place a small amount of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral data analysis of an organic compound like this compound.

An In-depth Technical Guide to the Solubility of 2-(4-Aminocyclohexyl)ethanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Aminocyclohexyl)ethanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for predicting solubility, qualitative solubility information based on analogous compounds, and detailed experimental protocols for determining solubility in the laboratory.

Introduction to this compound

This compound is a bifunctional organic molecule incorporating a primary amine and a primary alcohol, both attached to a cyclohexane ring. Its structure suggests a degree of polarity due to the amine and hydroxyl groups, which are capable of hydrogen bonding. The cyclohexyl ring provides a nonpolar character. This amphiphilic nature will govern its solubility in various organic solvents. Understanding its solubility is crucial for applications in pharmaceutical synthesis, formulation development, and other areas of chemical research.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like" and qualitative data for structurally similar compounds, a predicted solubility profile for this compound has been compiled. The presence of the polar amine and hydroxyl groups suggests good solubility in polar protic and aprotic solvents. The nonpolar cyclohexyl backbone suggests some solubility in less polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl and amine groups of the solute can form strong hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Soluble | The polar nature of these solvents can effectively solvate the polar amine and hydroxyl groups of the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents can act as hydrogen bond acceptors and have a moderate polarity, making them good solvents for many amines and alcohols.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | These solvents are less polar than alcohols but can still act as hydrogen bond acceptors. The nonpolar character of the cyclohexane ring will aid solubility.[2] |

| Esters | Ethyl Acetate | Sparingly Soluble | Ethyl acetate has moderate polarity and is a hydrogen bond acceptor, but its solvating power for highly polar functional groups is limited. |

| Aromatic | Toluene | Sparingly Soluble | The nonpolar nature of toluene makes it a poor solvent for polar compounds. However, the cyclohexyl group may provide some limited solubility. |

| Aliphatic | Hexane, Heptane | Insoluble | These nonpolar solvents will not effectively solvate the polar amine and hydroxyl groups, leading to very poor solubility. |

Note: This table is based on theoretical principles and data from analogous compounds. Experimental verification is required for precise solubility determination.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for both qualitative and quantitative solubility assessment.

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., as listed in Table 1)

-

Small test tubes (13 x 100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: A clear, homogeneous solution with no visible solid particles.

-

Partially Soluble: A cloudy or hazy solution, or the presence of undissolved solid.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Record the observations for each solvent.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound

-

Selected organic solvents

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample through a syringe filter into a clean vial. This step is crucial to remove any suspended microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-(4-Aminocyclohexyl)ethanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis- and trans- isomers of 2-(4-aminocyclohexyl)ethanol. A thorough understanding of these properties is critical for the development of new pharmaceutical products, as they significantly influence a drug candidate's stability, solubility, and bioavailability. While specific experimental data for these isomers is not extensively available in public literature, this document outlines the established methodologies for their determination and the importance of such data in a drug development context.

Introduction to this compound Isomers

This compound is a bifunctional molecule containing a primary amine and a primary alcohol, separated by a cyclohexane ring. The stereoisomerism of the cyclohexane ring, specifically the cis and trans configurations of the amino and ethanol substituents, can lead to significant differences in the physical and chemical properties of the two isomers. These differences arise from variations in molecular symmetry, intermolecular and intramolecular hydrogen bonding capabilities, and crystal packing efficiencies. For drug development, the selection of a specific isomer is a critical decision that can impact the entire development pipeline, from formulation to clinical performance.

Core Thermodynamic Properties and Their Importance in Drug Development

The key thermodynamic properties that require characterization for pharmaceutical development include melting point, boiling point, vapor pressure, enthalpy of fusion, enthalpy of vaporization, and heat capacity.

| Thermodynamic Property | Importance in Drug Development |

| Melting Point (°C) | Influences solubility, dissolution rate, and is a key indicator of purity and polymorphic form. A sharp melting point is often indicative of a highly pure crystalline substance. |

| Boiling Point (°C) | Relevant for purification processes such as distillation and for assessing the volatility of the compound, which is important for handling and storage. |

| Vapor Pressure (Pa) | Crucial for understanding sublimation potential, which can affect solid dosage form stability and manufacturing processes like lyophilization. |

| Enthalpy of Fusion (kJ/mol) | The energy required to melt the solid. It is related to the strength of the crystal lattice and impacts solubility predictions. |

| Enthalpy of Vaporization (kJ/mol) | The energy required to vaporize the liquid. This property is important for understanding intermolecular forces in the liquid state. |

| Heat Capacity (J/mol·K) | Describes the amount of heat required to raise the temperature of the substance. It is essential for thermal hazard assessment and for understanding the energy landscape of different physical forms. |

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties relies on a suite of thermoanalytical techniques. The following are standard experimental protocols that would be employed for the characterization of this compound isomers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and heat capacity.

Methodology:

-

A small, accurately weighed sample (1-5 mg) of the isomer is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

-

The melting point is determined from the onset temperature of the melting endotherm.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Heat capacity can be determined by measuring the heat flow at different temperatures in a modulated DSC experiment.

Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and decomposition temperature.

Methodology:

-

A small sample (5-10 mg) of the isomer is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The decomposition temperature is identified as the temperature at which significant mass loss begins.

Adiabatic Calorimetry

Objective: To obtain highly accurate heat capacity data over a wide temperature range.

Methodology:

-

A precisely known mass of the sample is placed in a calorimeter vessel.

-

The vessel is placed in an adiabatic shield, which is maintained at the same temperature as the vessel to prevent heat loss.

-

A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

The heat capacity is calculated from the energy input and the temperature change.

-

Measurements are taken at small temperature increments to generate a continuous heat capacity curve.

Vapor Pressure Measurement

Objective: To determine the vapor pressure as a function of temperature.

Methodology (Static Method):

-

A sample of the isomer is placed in a thermostated vessel connected to a pressure transducer.

-

The sample is degassed to remove any volatile impurities.

-

The vessel is heated to a specific temperature, and the system is allowed to reach equilibrium.

-

The vapor pressure is recorded by the pressure transducer.

-

This process is repeated at various temperatures to obtain the vapor pressure curve.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical flow for the thermodynamic characterization of the this compound isomers and the relationship between their isomeric forms and resulting properties.

Caption: Experimental workflow for the synthesis, purification, and thermodynamic characterization of this compound isomers.

Caption: Logical relationship between the cis/trans isomeric forms and their impact on key physical, chemical, and biological properties.

Conclusion

The systematic characterization of the thermodynamic properties of this compound isomers is a fundamental prerequisite for their successful development as pharmaceutical agents. The experimental protocols detailed in this guide provide a robust framework for obtaining the necessary data. A comprehensive understanding of how the isomeric form dictates these properties will enable researchers and drug development professionals to make informed decisions, leading to the selection of the optimal candidate with favorable characteristics for formulation, stability, and ultimately, therapeutic efficacy.

Physical properties of 2-(4-aminocyclohexyl)acetic acid derivatives

An in-depth technical guide on the physical properties of 2-(4-aminocyclohexyl)acetic acid and its derivatives, prepared for researchers, scientists, and drug development professionals.

Introduction

2-(4-aminocyclohexyl)acetic acid and its derivatives are versatile cyclohexane compounds with significant applications in medicinal chemistry and organic synthesis.[1] Their rigid trans-cyclohexyl backbone is a valuable feature for imparting favorable conformational properties to drug candidates.[1] These compounds serve as critical intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including dopamine receptor modulators like Cariprazine.[1][2] This document provides a comprehensive overview of the known physical properties of the parent acid and its key derivatives, along with detailed experimental protocols for their synthesis.

Physical and Chemical Properties

The physicochemical properties of these compounds, such as molecular weight, melting point, and solubility, are crucial for their application in synthesis and drug formulation. The hydrochloride salts are often used to enhance aqueous solubility.[1]

2-(4-aminocyclohexyl)acetic Acid

This is the parent compound of the series.

Table 1: Physical Properties of 2-(4-aminocyclohexyl)acetic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂ | [3][4][5] |

| Molecular Weight | 157.21 g/mol | [3][4][5] |

| Appearance | Off-White Solid | [4] |

| Melting Point | 173-176°C | [4] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [5] |

| LogP (Computed) | 0.9786 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 2 | [5] |

| CAS Number | 1197-54-2, 2952-00-3 |[3][4] |

2-(4-aminocyclohexyl)acetic Acid Derivatives

Ester and hydrochloride salt derivatives are common synthetic intermediates. The properties of the trans-isomer are most frequently reported due to its relevance in pharmaceuticals.

Table 2: Physical Properties of 2-(4-aminocyclohexyl)acetic Acid Derivatives

| Derivative Name | trans-2-(4-aminocyclohexyl)acetic acid hydrochloride | Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride | Methyl trans-2-(4-aminocyclohexyl)acetate hydrochloride |

|---|---|---|---|

| Molecular Formula | C₈H₁₆ClNO₂ | C₁₀H₂₀ClNO₂ | C₉H₁₇ClNO₂ |

| Molecular Weight | 193.67 g/mol | 221.72 g/mol | 206.69 g/mol |

| Appearance | Crystalline solid | Solid | Not specified |

| Melting Point | 240-242°C | 177°C[1][6] (also reported as 173-176°C[7]) | Not specified |

| Solubility | Enhanced aqueous solubility | Slightly soluble in Methanol | Not specified |

| CAS Number | 76325-96-7 | 76308-26-4 | 313683-56-6 |

Experimental Protocols: Synthesis

The most common industrial-scale synthesis of these derivatives starts from 4-nitrophenylacetic acid, involving a two-step hydrogenation process followed by esterification.[1][6][7] An alternative method begins with 1,4-cyclohexanedione.[2]

Protocol 1: Hydrogenation of 4-Nitrophenylacetic Acid

This process yields the trans isomer with high selectivity.[1]

Step 1: Initial Hydrogenation (Nitro Group Reduction)

-

Substrate : 4-Nitrophenylacetic acid.[1]

-

Catalyst : 5-10 wt% Palladium on carbon (Pd/C).[1]

-

Solvent : Protic solvents such as deionized water or ethanol.[1][6]

-

Pressure : 0.1–0.6 bar hydrogen overpressure.[1]

-

Procedure : The reaction is carried out until the hydrogen uptake slows, indicating the selective reduction of the nitro group.[6]

-

Outcome : Yields 4-aminophenylacetic acid.[1]

Step 2: Secondary Hydrogenation (Aromatic Ring Saturation)

-

Substrate : 4-Aminophenylacetic acid from the previous step.[1]

-

Catalyst : Pd/C (can be reused from Step 1).[1]

-

Procedure : After the initial reduction, the temperature and pressure are increased to saturate the benzene ring.[6] The reaction is continued until hydrogen consumption ceases.[8] The catalyst is then removed by filtration.[6]

-

Outcome : Forms 4-aminocyclohexylacetic acid with a trans:cis isomer ratio of approximately 60–70%.[1]

Step 3: Esterification and Purification

-

Reagents : Ethanol saturated with HCl gas (10–12 M).[1]

-

Conditions : The 4-aminocyclohexylacetic acid obtained is heated to reflux in hydrochloric ethanol for 1-3 hours.[7]

-

Procedure : Following reflux, the solvent is distilled off under vacuum. Acetonitrile is added to the residue, and the solution is cooled to 0 to -5°C to induce crystallization.[7] The resulting crystals are centrifuged and washed with cold acetonitrile.[6][7] The solid product is then dried to a constant weight at up to 60°C.[6][7]

-

Outcome : Formation of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.[1]

References

- 1. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]

- 2. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 3. 2-(4-aminocyclohexyl)acetic Acid | C8H15NO2 | CID 300537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. anaxlab.com [anaxlab.com]

- 5. chemscene.com [chemscene.com]

- 6. lookchem.com [lookchem.com]

- 7. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 8. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]

Key features of amino alcohols in synthetic chemistry

An In-depth Technical Guide to Amino Alcohols in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Amino Alcohols

Amino alcohols, organic compounds containing both an amine and a hydroxyl functional group, are of paramount importance in modern organic chemistry.[1] Their bifunctional nature and inherent chirality make them highly versatile building blocks, intermediates, and catalysts.[2][] This guide explores the core features of amino alcohols, detailing their synthesis, chemical reactivity, and extensive applications in asymmetric synthesis and drug development.

Most amino alcohols are highly soluble in water due to the hydrophilic nature of their amino and hydroxyl groups and generally possess high boiling points.[2] Their dual reactivity allows them to participate in a wide range of organic reactions, serving as solvents, synthetic intermediates, and high-boiling bases.[2] The ability of the nitrogen and oxygen atoms to coordinate with metal centers is a key feature, making them exceptional chiral ligands and catalysts in asymmetric transformations.[][] These compounds are fundamental to the synthesis of numerous biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][][6]

Synthetic Routes to Amino Alcohols

The synthesis of amino alcohols can be achieved through various methods, often focusing on controlling the stereochemistry of the final product.[] Key strategies include the reduction of amino acids, reductive amination of carbonyl compounds, and the ring-opening of epoxides.[1][]

Reduction of Amino Acids

A straightforward method for producing chiral amino alcohols is the reduction of the carboxylic acid group of amino acids.[] This approach preserves the stereocenter of the parent amino acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for this transformation.[][7]

Reductive Amination

Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).[] This method is particularly effective for synthesizing secondary and tertiary amino alcohols and allows for significant molecular diversity.[]

Ring-Opening of Epoxides

The reaction of amines with epoxides is a common and efficient route to generate β-amino alcohols.[2] This nucleophilic ring-opening reaction can be highly regioselective and stereospecific. The use of chiral catalysts can facilitate asymmetric ring-opening, yielding enantiomerically enriched products.[6]

Asymmetric Synthesis Strategies

Modern synthetic chemistry has developed advanced methods for the enantioselective synthesis of amino alcohols. These include:

-

Catalytic Asymmetric Cross-Coupling: Recent advancements include chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and imines, which provide β-amino alcohols with vicinal stereocenters.[8][9]

-

Biocatalysis: Enzymes, such as d-threonine aldolase, can catalyze aldol reactions to produce amino alcohols with excellent yield and chiral purity.[10][11] This approach is valued for its high selectivity and environmentally benign conditions.[12]

A general overview of these synthetic pathways is illustrated in the diagram below.

Caption: General synthetic routes to amino alcohols.

Core Applications in Asymmetric Synthesis

One of the most significant roles of amino alcohols in synthetic chemistry is in asymmetric synthesis, where they function as both chiral auxiliaries and chiral ligands.[2][13]

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[13] Amino alcohols are excellent chiral auxiliaries because they can be easily attached to substrates (e.g., via an amide or ester linkage), effectively control the stereochemical outcome of reactions like alkylations and aldol additions, and can be subsequently removed under mild conditions.[13] For example, chiral hydrazones derived from amino alcohols can react with organolithium reagents with extremely high diastereoselectivity (up to >99% de) to produce chiral amino alcohols after cleavage.[14]

The general workflow for using an amino alcohol as a chiral auxiliary is depicted below.

Caption: Logical workflow of a chiral auxiliary.

Chiral Ligands for Catalysis

The ability of amino alcohols to chelate to metal centers makes them highly effective chiral ligands in a vast array of catalytic asymmetric reactions.[15] They create a defined chiral environment around the metal, which directs the stereochemical outcome of reactions such as the addition of organozinc reagents to aldehydes, reductions, and oxidations.[2][15] β-amino alcohols, in particular, are widely used as chiral ligands.[] The catalyst formed from (2S)-3-exo-(dimethylamino)isoborneol (DAIB) and dimethylzinc, for instance, shows significant chiral amplification in the alkylation of aldehydes.[16]

Role in Drug Development and Medicinal Chemistry

Amino alcohols are a key structural motif in a wide range of pharmaceuticals.[6] Their biological activity is often linked to their ability to form hydrogen bonds and interact with biological targets like enzymes and receptors.[][7]

Examples of Drug Classes Containing the Amino Alcohol Moiety:

-

Beta-blockers: Used to manage cardiac arrhythmias and hypertension.[]

-

Antifungal Agents: L-amino alcohol derivatives have been designed as broad-spectrum antifungal agents that inhibit fungal CYP51.[17]

-

Antimalarials: The natural product quinine and its synthetic analogue mefloquine are critical antimalarial drugs based on an amino alcohol scaffold.[][7]

-

HIV Protease Inhibitors: This class of antiretroviral drugs often incorporates the amino alcohol structure as a key pharmacophore.[6]

Quantitative Data in Amino Alcohol Synthesis

The efficacy of synthetic methods involving amino alcohols is measured by reaction yield and stereoselectivity (enantiomeric or diastereomeric excess). The following tables summarize representative quantitative data from the literature.

Table 1: Asymmetric Synthesis & Deracemization

| Reaction Type | Catalyst/Auxiliary | Substrate | Product ee/dr | Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric Cross Aza-Pinacol Coupling | Cr-based catalyst | Aldehydes and Imines | 99% ee | - | [8] |

| Enzymatic Aldol Reaction | d-Threonine aldolase | 4-Pyridine carboxaldehyde + Glycine | Excellent chiral purity | Good | [11] |

| Catalytic Deracemization | Cinchona alkaloid-derived catalyst | N-acyl-1,2-aminoalcohol | 97% ee | 79% | [18] |

| Asymmetric Alkylation | (S)-indoline chiral auxiliary | Chiral hydrazone + Aryl/Alkyl-lithium | >99% de | High |[14] |

Table 2: Biocatalytic Reductions for Pharmaceutical Intermediates

| Target Intermediate For | Enzyme System | Substrate | Product ee | Yield | Reference |

|---|---|---|---|---|---|

| Montelukast | Recombinant Ketoreductase | Ketone precursor (26) | 99.9% ee | 99.3% | [10][12] |

| (R)-4-chloro-3-hydroxybutanoate | Recombinant CpSADH | Ethyl 4-chloroacetoacetate | 99% ee | 95% |[10] |

Key Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducibility in synthetic chemistry. Below are representative protocols for the synthesis and application of amino alcohols.

Protocol: Asymmetric Synthesis of (S)-2-amino-1-propanol[5]

This protocol is an example of an asymmetric synthesis starting from a chiral epoxide.

-

Synthesis of (S)-glycidol: Prepare (S)-glycidol via asymmetric epoxidation of an allylic alcohol or dihydroxylation of an alkene to establish the initial stereocenter.

-

Ring-Opening Reaction: In a suitable reaction vessel, react (S)-glycidol with an amine (e.g., methylamine) in the presence of a chiral organocatalyst or a transition metal complex.

-

Imine Formation: The reaction proceeds through an imine intermediate.

-

Reduction: Introduce a hydrogen source, such as hydrogen gas with a hydrogenation catalyst, to reduce the imine to the corresponding amine, yielding (S)-2-amino-1-propanol.

-

Purification: Purify the final product using standard laboratory techniques such as column chromatography or recrystallization to achieve high purity.

Protocol: General Procedure for Asymmetric Alkylation Using a Chiral Amino Alcohol Ligand[16]

This protocol outlines the use of a chiral amino alcohol as a ligand in the enantioselective addition of an organozinc reagent to an aldehyde.

-

Catalyst Preparation:

-

In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol ligand (0.05 - 0.1 mmol) in anhydrous toluene (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (1.0 M solution in hexanes, 1.1 mmol) to the ligand solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

-

-

Reaction:

-